molecular formula C8H15ClO5 B041911 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid CAS No. 396106-50-6

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid

Cat. No. B041911
M. Wt: 226.65 g/mol
InChI Key: NMPZWQAPFVLOFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid and related compounds has been reported through various methods. One notable approach involves the oxidation of 2-(2-chloroethoxy) ethanol, where different oxidants such as nitric acid, Jones reagent, hydrogen peroxide, and sodium hypochlorite have been compared. Nitric acid emerged as the preferred oxidant due to its simplicity, lower cost, and higher yield, achieving an 89% yield under specific conditions (Xiang Hong-lin, 2008). Additionally, the transformation of certain precursors into 2-(2-chloroethoxy) acetates through reactions involving alcohol and thionyl chloride highlights the versatility and range of methods available for synthesizing this compound and its derivatives (Guo Ming, 2001).

Molecular Structure Analysis

Structural characterization and analysis are pivotal for understanding the compound's chemical behavior. Advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure of synthesized compounds, ensuring the accuracy of the chemical synthesis process. The use of these analytical methods provides detailed insights into the molecular composition and structural integrity of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid and its related compounds (Xiang Hong-lin, 2008).

Scientific Research Applications

  • Production of Acid-labile Acetals : This compound is used for producing acid-labile acetals from perfluorocycloalkenes (Plevey & Talbot, 1977).

  • Chiral Derivatizing Agent : It may be used as a chiral derivatizing agent for amines and alcohols, and as a chiral phosphonic auxiliary (Majewska, 2019).

  • Synthesis of 3-methylpyrrole : It is utilized in the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate (Cornforth & Du Ming-hui, 1990).

  • Immunization with Synthetic Peptides : Phospholipid amide derivatives of this acid can be incorporated into liposomal constructs for immunization with synthetic peptides, allowing coupling of peptides to liposomes (Frisch, Boeckler, & Schuber, 1996).

  • Determination of Absolute Configuration : Its biotransformations can be used to determine the absolute configuration of all isomers (Majewska, 2015).

  • Kinetic Resolution of Racemic Amines : Isopropyl 2-propoxyacetate, a related compound, is effective in the kinetic resolution of racemic amines (Olah et al., 2018).

  • Synthesis of New Compounds : It is used in nucleophilic substitution reactions to synthesize new compounds and their derivatives (Zhanaliyeva et al., 2019).

  • Establishing Configurations of Enantiomers : Nonracemic menthyl phosphorylacetates, related compounds, are used for establishing the configurations of enantiomers (Bredikhin et al., 2007).

  • Reaction with Alcohols : 2-(Chloromethoxy)ethyl acetate, another related compound, reacts with alcohols to produce specific acetates and bis(alkoxy)methanes (Aitken et al., 1986).

  • Quantification in Human Urine : A procedure has been developed to quantify 2-(2-methoxyethoxy)acetic acid, a biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, in human urine samples (B'hymer et al., 2003).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPZWQAPFVLOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Fu, L Li, X Wen, R Xu, Y Xue, H Zuo, Q Liang… - … of Chromatography A, 2021 - Elsevier
In previous work, we have established a one-step method to immobilize halo-tagged proteins onto microspheres through the covalent bond formed between the halo-tag and the halide …
Number of citations: 8 www.sciencedirect.com
YLD Ng, A Bricelj, JA Jansen, A Murgai… - Journal of medicinal …, 2023 - ACS Publications
Proteolysis targeting chimeras (PROTACs) represent a new pharmacological modality to inactivate disease-causing proteins. PROTACs operate via recruiting E3 ubiquitin ligases, …
Number of citations: 1 pubs.acs.org

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